molecular formula C10H15NO2 B7865361 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol

Cat. No.: B7865361
M. Wt: 181.23 g/mol
InChI Key: WMXBCDGZLTUQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol is an organic compound that features a cyclopropyl group, a furan ring, and an amino-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol typically involves the reaction of cyclopropyl-furan-2-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-furan-2-ylmethyl-ketone, while reduction could produce cyclopropyl-furan-2-ylmethyl-amine derivatives.

Scientific Research Applications

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-furan-2-ylmethyl-amine
  • Cyclopropyl-furan-2-ylmethyl-ketone
  • Cyclopropyl-furan-2-ylmethyl-acetate

Uniqueness

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[cyclopropyl(furan-2-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-6-5-11(9-3-4-9)8-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXBCDGZLTUQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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